1-苯基哌嗪氢溴酸盐

描述

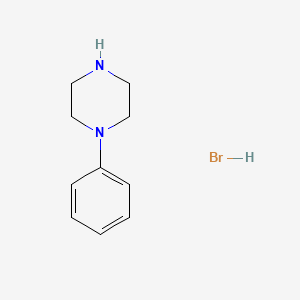

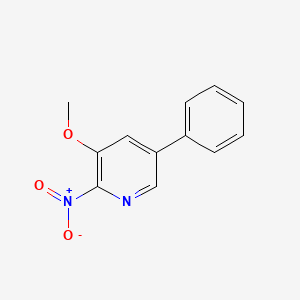

1-Phenylpiperazine hydrobromide is a chemical compound with the molecular formula C10H15BrN2 . It is a derivative of phenylpiperazine, which is a simple compound featuring a phenyl group bound to a piperazine ring . It is used for acylation in the preparation of non-peptide oxytocin antagonists .

Molecular Structure Analysis

The molecular structure of 1-Phenylpiperazine hydrobromide consists of a six-membered ring containing two opposing nitrogen atoms, with a phenyl group attached . The average mass of the molecule is 243.143 Da, and the monoisotopic mass is 242.041855 Da .科学研究应用

药物化学中的多功能性

苯基哌嗪部分是治疗剂开发中一个用途广泛的支架。研究重点介绍了 N-苯基哌嗪衍生物的利用不足,尽管它们已被证明具有“类药物”特性并且成功进入后期临床试验,特别是对于中枢神经系统疾病。这篇综述强调了苯基哌嗪衍生物超越中枢神经系统应用的潜力,通过适当的分子修饰鼓励在各个治疗领域进一步探索 (Maia、Tesch 和 Fraga,2012)。

分子对接和药物结合机制

一项研究探索了 N-苯基哌嗪衍生物与 α1A-肾上腺素受体的结合机制,使用分子对接和高效亲和层析,揭示了静电力和氢键在结合过程中的重要作用。这项研究不仅阐明了受体亲和力的结构要求,还展示了该方法在研究药物-受体相互作用中的潜力 (Zhao 等,2015)。

化学稳定性和合成

苯基哌嗪衍生物的化学稳定性对其功效和储存至关重要。一项针对苯基哌嗪的新型恶唑并吡啶酮衍生物在各种条件下的稳定性研究,突出了了解药物开发中降解途径的重要性 (Tarsa 等,2019)。

电化学合成

电化学方法提供了一种绿色高效的合成新型苯基哌嗪衍生物的方法。这项研究提出了一种环保且无需试剂的电化学技术,强调了该方法的高原子经济性和安全废物生产的潜力 (Nematollahi 和 Amani,2011)。

口服给药的渗透增强

1-苯基哌嗪衍生物已被研究其作为肠道渗透增强剂的潜力,这是大分子治疗药物口服给药的关键因素。该研究确定了几种毒性较低且疗效与 1-苯基哌嗪相当的衍生物,突出了改善口服药物递送的潜力 (Fein、Lamson 和 Whitehead,2017)。

作用机制

Target of Action

1-Phenylpiperazine hydrobromide primarily targets the intestinal epithelium . The intestinal epithelium is a layer of cells that lines the inner surface of the small and large intestines. This layer forms a barrier that regulates the absorption of nutrients, electrolytes, and water from the intestinal lumen into the bloodstream .

Mode of Action

1-Phenylpiperazine hydrobromide acts as a chemical permeation enhancer . It enhances the transepithelial transport across the intestinal epithelium, thereby improving the absorption of macromolecular therapeutics . The compound achieves this by interacting with the tight junctions between the epithelial cells, leading to an increase in paracellular permeability .

Biochemical Pathways

It is known that the compound influences the paracellular pathway in the intestinal epithelium . This pathway allows the transport of substances across the epithelium through the spaces between the cells, which is facilitated by the compound’s interaction with the tight junctions .

Pharmacokinetics

Given its role as a permeation enhancer, it can be inferred that the compound has a significant impact on the bioavailability of co-administered drugs by enhancing their absorption across the intestinal epithelium .

Result of Action

The primary result of 1-Phenylpiperazine hydrobromide’s action is the enhanced permeation of macromolecular therapeutics across the intestinal epithelium . This leads to an increase in the bioavailability of these therapeutics, potentially improving their therapeutic efficacy .

Action Environment

The action of 1-Phenylpiperazine hydrobromide can be influenced by various environmental factors. For instance, the pH and enzymatic activity in the gastrointestinal tract can affect the compound’s stability and efficacy . .

安全和危害

未来方向

Several potent derivatives of 1-Phenylpiperazine, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-Phenylpiperazine, suggesting promise in future applications . These derivatives could potentially be used to enhance the oral administration of macromolecular therapeutics by improving absorption across the intestinal epithelium into the bloodstream .

属性

IUPAC Name |

1-phenylpiperazine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.BrH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRTWORCVBKEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)